Product packaging for Methyl 4-fluoro-5-iodo-2-methoxybenzoate(Cat. No.:CAS No. 1171824-17-1)

Methyl 4-fluoro-5-iodo-2-methoxybenzoate

Cat. No.: B1444297
CAS No.: 1171824-17-1
M. Wt: 310.06 g/mol
InChI Key: POQBKRDPMLYXIF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-iodo-2-methoxybenzoate (CAS 1171824-17-1) is a halogenated aromatic ester of high value in organic synthesis and materials science research. The compound features multiple reactive sites, with the iodine atom being particularly useful for further functionalization via cross-coupling reactions, such as the Sonogashira or Stille couplings, to construct more complex molecular architectures . Its molecular formula is C9H8FIO3, and it has a molecular weight of 310.061 g/mol . Key physical properties include a predicted density of 1.7±0.1 g/cm³ and a boiling point of 320.1±42.0 °C at 760 mmHg . This multi-functional benzoate derivative serves as a key synthetic intermediate in the development of novel organic linkers for Metal-Organic Frameworks (MOFs) and other advanced materials . The presence of both fluorine and iodine on the benzoate ring system makes it a versatile precursor for pharmaceutical research, where such scaffolds are often explored in the design of bioactive molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral studies . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FIO3 B1444297 Methyl 4-fluoro-5-iodo-2-methoxybenzoate CAS No. 1171824-17-1

Properties

IUPAC Name

methyl 4-fluoro-5-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBKRDPMLYXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

Example Synthesis Procedure

Step Reagents and Conditions Description
1. Starting Material 4-fluoro-2-methoxybenzoic acid or methyl ester Commercially available or synthesized precursor
2. Iodination N-iodosuccinimide (NIS), acetonitrile, 0–25 °C, 2–4 hours Electrophilic aromatic substitution to introduce iodine at 5-position
3. Workup Quenching with aqueous sodium thiosulfate, extraction with organic solvent Removal of excess iodine and purification
4. Esterification (if starting from acid) Methanol, sulfuric acid catalyst, reflux 4–6 hours or diazomethane at 0 °C Conversion of acid to methyl ester
5. Purification Column chromatography or recrystallization Isolation of pure methyl 4-fluoro-5-iodo-2-methoxybenzoate

Comparative Analysis with Related Compounds

Compound Halogenation Pattern Preparation Notes Molecular Formula Molecular Weight
Methyl 4-bromo-5-fluoro-2-methoxybenzoate Bromine at 4, Fluorine at 5 Esterification of benzoic acid derivative; bromination and fluorination controlled C9H8BrFO3 263.06 g/mol
Methyl 5-bromo-3-iodo-2-methoxybenzoate Bromine at 5, Iodine at 3 Multi-step halogenation and esterification; polar aprotic solvents used C9H8BrIO3 370.97 g/mol
This compound Fluorine at 4, Iodine at 5 Selective iodination on fluorinated methoxybenzoate; esterification as needed C9H8FIO3 ~? (not explicitly reported)

Research Findings and Optimization

  • Solvent Effects : Polar aprotic solvents such as acetonitrile or dichloromethane improve the rate and selectivity of iodination reactions.

  • Temperature Control : Maintaining low temperatures (0–25 °C) during iodination minimizes side reactions such as polyiodination or decomposition.

  • Catalyst Use : Lewis acids or acidic conditions can enhance electrophilic substitution efficiency, but must be balanced to prevent dehalogenation.

  • Purification : Chromatographic techniques are essential to separate the desired product from unreacted starting materials and side products.

  • Yield Optimization : Reaction times and stoichiometry of iodine sources are optimized to maximize yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-fluoro-2-methoxybenzoic acid or methyl ester Commercial or synthesized
Iodinating Agent N-iodosuccinimide (NIS) or I2 NIS preferred for selectivity
Solvent Acetonitrile, dichloromethane Polar aprotic solvents favored
Temperature 0–25 °C Controls selectivity and avoids side reactions
Reaction Time 2–4 hours Monitored by TLC or HPLC
Esterification Method Acid-catalyzed reflux or diazomethane methylation Diazomethane method is milder
Purification Column chromatography, recrystallization Ensures high purity
Yield Typically moderate to high (50–85%) Dependent on precise conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products include azides or nitriles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Methyl 4-fluoro-5-iodo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-5-iodo-2-methoxybenzoate depends on its application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and iodine can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with biological targets, potentially altering enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The following table summarizes critical structural analogs, their substituent patterns, and key properties:

Compound Name Substituents (positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences vs. Target Compound
Methyl 4-fluoro-5-iodo-2-methoxybenzoate 4-F, 5-I, 2-OCH₃ C₉H₈FIO₃ 310.06 N/A Reference compound
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 5-Br, 4-F, 2-OCH₃ C₉H₈BrFO₃ 275.06 0.95 Bromine replaces iodine at position 5
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 4-Br, 5-F, 2-OH C₈H₆BrFO₃ 261.03 0.95 Hydroxyl replaces methoxy at position 2
Methyl 5-iodo-2-methoxybenzoate 5-I, 2-OCH₃ C₉H₉IO₃ 292.07 - Lacks 4-fluoro substituent
Methyl 5-iodo-2-methoxy-4-methylbenzoate 5-I, 2-OCH₃, 4-CH₃ C₁₀H₁₁IO₃ 306.10 - Methyl replaces fluorine at position 4

Impact of Substituents on Properties

Halogen Effects
  • Iodine vs. Bromine: The larger atomic radius of iodine (vs. Bromine analogs (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit lower molecular weights (275.06 vs. 310.06 g/mol) and may show reduced stability in nucleophilic substitution reactions due to weaker C-Br bonds compared to C-I .
Functional Group Variations
  • Methoxy vs. Hydroxyl: Replacing methoxy (OCH₃) with hydroxyl (OH) (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) introduces acidity (pKa ~10 for phenolic OH), which can affect solubility and hydrogen-bonding capabilities .
  • Methyl vs.

Potential Agrochemical Relevance

  • Analogs like metsulfuron methyl ester () demonstrate that halogenated benzoates are key components in sulfonylurea herbicides. The electron-withdrawing halogens in this compound may similarly enhance herbicidal activity by stabilizing transition states in enzyme inhibition .

Physicochemical Properties

  • Lipophilicity: The iodine and fluorine substituents increase logP compared to non-halogenated analogs, suggesting improved membrane permeability.
  • Stability : Methyl esters generally exhibit higher hydrolytic stability than free acids, making them suitable for prolonged storage .

Biological Activity

Methyl 4-fluoro-5-iodo-2-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C9H8FIO3\text{C}_9\text{H}_8\text{F}\text{I}\text{O}_3

This compound features a methoxy group (-OCH₃), a fluorine atom, and an iodine atom, which are known to influence its reactivity and biological interactions. The presence of these substituents can enhance its lipophilicity and alter its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine and iodine atoms can enhance the compound's reactivity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study conducted by researchers at the Groningen Research Institute evaluated the antimicrobial effects of this compound. The results demonstrated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in developing new antibiotics .
  • Inflammation Model :
    In a controlled experiment involving mice with induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines compared to the control group. This suggests that the compound may modulate immune responses effectively .
  • Mechanistic Insights :
    A detailed mechanistic study revealed that this compound interacts with specific enzymes involved in inflammatory pathways, leading to inhibition of their activity. This was confirmed through enzyme assays which showed reduced activity in the presence of the compound .

Q & A

Q. What are the common synthetic routes for Methyl 4-fluoro-5-iodo-2-methoxybenzoate?

The synthesis typically involves sequential functionalization of a benzoic acid precursor. A plausible route begins with 2-methoxy-4-fluorobenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Subsequent iodination at the 5-position can be achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., AgOTf) to enhance regioselectivity. The methoxy and fluoro groups influence the directing effects, favoring iodination at the para position relative to the methoxy group .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing fluoro and iodo environments via coupling constants and chemical shifts).
  • IR Spectroscopy : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
  • HRMS : For precise molecular weight verification.
  • X-ray Crystallography (if crystalline): To resolve spatial arrangement of substituents. These methods collectively validate structural integrity and purity .

Q. How should researchers handle and store this compound?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Handle in a fume hood with nitrile gloves and lab coats, as iodide byproducts may form under reactive conditions. Safety protocols should align with SDS guidelines for halogenated aromatics .

Advanced Questions

Q. How can competing regioselectivity during iodination be addressed in synthesis?

The methoxy (strong ortho/para-director) and fluoro (weak meta-director) groups create competing electronic effects. To favor iodination at the 5-position:

  • Optimize solvent polarity (e.g., dichloromethane vs. DMF) to modulate reaction kinetics.
  • Use directing group protection (e.g., temporarily blocking the ester with a silyl group).
  • Employ computational modeling (DFT) to predict reactive sites based on frontier molecular orbitals. Experimental validation via intermediate trapping (e.g., isolating iodinated intermediates) is critical .

Q. What strategies mitigate dehalogenation during cross-coupling reactions involving the iodo substituent?

Dehalogenation is a common side reaction in Suzuki or Ullmann couplings. Mitigation approaches include:

  • Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to reduce oxidative addition of the C–I bond.
  • Temperature Control : Maintain reactions below 80°C to prevent iodide elimination.
  • Additives : Include silver salts (Ag₂CO₃) to scavenge free iodide ions. Monitor progress via LC-MS to detect early-stage decomposition .

Q. How can computational chemistry aid in predicting reactivity for further functionalization?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for cross-coupling reactions (e.g., predicting activation energies for Suzuki-Miyaura couplings).
  • Assess steric effects of substituents on reaction pathways. Such insights guide experimental design, reducing trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-fluoro-5-iodo-2-methoxybenzoate
Reactant of Route 2
Methyl 4-fluoro-5-iodo-2-methoxybenzoate

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